molecular formula C32H42O16 B11937141 Matairesinol 4'-O-beta-gentiobioside

Matairesinol 4'-O-beta-gentiobioside

Cat. No.: B11937141
M. Wt: 682.7 g/mol
InChI Key: SSZQYOJANKKXOX-QFYIXHTHSA-N
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Description

Matairesinol 4’-O-beta-gentiobioside is a naturally occurring lignan compound. It is primarily isolated from the stem barks of Styrax japonica and Trachelospermum jasminoides . This compound is known for its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a dihydrofuranone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Matairesinol 4’-O-beta-gentiobioside involves several steps, starting from simpler lignan precursors. The key steps typically include glycosylation reactions to attach the gentiobioside moiety to the matairesinol core. Common solvents used in these reactions include DMSO, pyridine, methanol, and ethanol .

Industrial Production Methods

Industrial production of Matairesinol 4’-O-beta-gentiobioside is generally achieved through extraction from natural sources, such as the stem barks of Styrax japonica. The extraction process involves solvent extraction followed by purification steps to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Matairesinol 4’-O-beta-gentiobioside undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Matairesinol 4’-O-beta-gentiobioside can yield compounds with additional carbonyl groups, while reduction can produce compounds with more hydroxyl groups .

Scientific Research Applications

Matairesinol 4’-O-beta-gentiobioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Matairesinol 4’-O-beta-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Matairesinol 4’-O-beta-gentiobioside is unique among lignans due to its specific glycosylation pattern. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular targets and potency.

Properties

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

InChI

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1

InChI Key

SSZQYOJANKKXOX-QFYIXHTHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

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